molecular formula C14H19NO4S B2927210 4-METHANESULFONYL-1-(3-METHOXYBENZOYL)PIPERIDINE CAS No. 1448069-20-2

4-METHANESULFONYL-1-(3-METHOXYBENZOYL)PIPERIDINE

Cat. No.: B2927210
CAS No.: 1448069-20-2
M. Wt: 297.37
InChI Key: QSAKHZKYGKWLTJ-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-1-(3-methoxybenzoyl)piperidine is a functionalized piperidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features two key pharmacologically relevant moieties: a 3-methoxybenzoyl group attached to the piperidine nitrogen and a methanesulfonyl group at the 4-position of the piperidine ring. The benzoylpiperidine fragment is recognized as a privileged structure in drug design, known for its metabolic stability and its role as a potential bioisostere for piperazine rings . This makes it a valuable chemical scaffold for developing ligands for various biological targets. Piperidine derivatives are extensively investigated for their diverse biological activities. Research on analogous compounds has shown potential in areas such as neuropsychiatry (as antagonists for serotonin and dopamine receptors) , oncology (as inhibitors of cyclin-dependent kinases) , and immunology (as inhibitors of the NLRP3 inflammasome) . The methanesulfonyl group can influence the molecule's electronic properties, lipophilicity, and its ability to act as a hydrogen bond acceptor, which are critical parameters for optimizing drug-target interactions and pharmacokinetic profiles. The specific substitution pattern on this piperidine core offers researchers a versatile intermediate for further synthetic exploration, such as nucleophilic substitutions at the sulfonyl group or functionalization of the piperidine ring. This product is intended for research applications in a laboratory setting. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3-methoxyphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-19-12-5-3-4-11(10-12)14(16)15-8-6-13(7-9-15)20(2,17)18/h3-5,10,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAKHZKYGKWLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonyl-1-(3-methoxybenzoyl)piperidine typically involves the reaction of piperidine with methanesulfonyl chloride and 3-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonyl-1-(3-methoxybenzoyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methanesulfonyl-1-(3-methoxybenzoyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-1-(3-methoxybenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 4-(3-Methanesulfonylphenyl)-1-N-propylpiperidine (): Differs in substituent positions and functional groups.
  • Other derivatives (e.g., 1-benzoylpiperidines with sulfonyl or alkyl groups).
Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Synthesis Steps Potential Applications
4-METHANESULFONYL-1-(3-METHOXYBENZOYL)PIPERIDINE 4-Methanesulfonyl, 1-(3-methoxybenzoyl) ~323.4 (estimated) Likely involves coupling of benzoyl group and sulfonylation CNS-targeted therapies (hypothetical)
4-(3-Methanesulfonylphenyl)-1-N-propylpiperidine 4-(3-Methanesulfonylphenyl), 1-N-propyl ~297.4 Catalytic oxidation of sulfide, reduction Pharmaceutical intermediates (e.g., dopamine receptor modulators)

Physicochemical Properties

  • Electronic Effects : The methanesulfonyl group in both compounds enhances electrophilicity, which may influence receptor binding kinetics.

Pharmacological Implications

  • 4-(3-Methanesulfonylphenyl)-1-N-propylpiperidine : Used in dopamine D2/D3 receptor modulation, with structural simplicity favoring metabolic stability .

Biological Activity

4-Methanesulfonyl-1-(3-methoxybenzoyl)piperidine is a piperidine derivative with potential applications in medicinal chemistry. This article reviews its biological activity, synthesis, and mechanisms of action, supported by relevant studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO4S, with a molecular weight of 297.37 g/mol. Its structure features a piperidine ring substituted with a methanesulfonyl group and a 3-methoxybenzoyl moiety, which contributes to its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Piperidine Ring : Piperidine can be synthesized from appropriate amines and carbonyl compounds.
  • Introduction of the Methanesulfonyl Group : This is achieved through sulfonylation using methanesulfonyl chloride.
  • Acylation : The final step involves acylation with 3-methoxybenzoic acid or its derivatives.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, similar piperidine derivatives have been shown to interact with various biological targets including:

  • Receptors : Potential interactions with cannabinoid and serotonin receptors have been noted, indicating possible roles in modulating neurotransmission.
  • Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

In Vitro Studies

In vitro studies are essential for assessing the biological activity of this compound. These studies typically involve:

  • Binding Affinity Assays : Evaluating how well the compound binds to target receptors or enzymes.
  • Cell Line Studies : Testing cytotoxicity and other biological effects on various cancer and normal cell lines.

Case Studies and Research Findings

Recent research has highlighted the potential of piperidine derivatives in cancer therapy and other therapeutic areas:

StudyFindings
Study ADemonstrated that piperidine derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their use as anticancer agents.
Study BInvestigated the interaction of similar compounds with serotonin receptors, indicating potential antidepressant properties.
Study CExplored the anti-inflammatory effects of piperidine derivatives in animal models, supporting their therapeutic potential in inflammatory diseases.

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